2-Amino-6-methylpyridin-3-ol
CAS No.: 20348-16-7
Cat. No.: VC21296016
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20348-16-7 |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 2-amino-6-methylpyridin-3-ol |
Standard InChI | InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) |
Standard InChI Key | WJRVHFJZHFWCMS-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)O)N |
Canonical SMILES | CC1=NC(=C(C=C1)O)N |
Introduction
Chemical Structure and Properties
Structural Features
2-Amino-6-methylpyridin-3-ol features a pyridine ring with three key functional groups: an amino group at position 2, a methyl group at position 6, and a hydroxyl group at position 3. This specific arrangement of substituents distinguishes it from various isomeric compounds such as 2-amino-4-methylpyridin-3-ol, which has been documented in the scientific literature. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activities.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 2-Amino-6-methylpyridin-3-ol possesses the following estimated properties:
Property | Value | Basis of Estimation |
---|---|---|
Molecular Formula | C6H8N2O | Based on chemical structure |
Molecular Weight | ~124 g/mol | Comparable to 2-amino-4-methylpyridin-3-ol (124.14 g/mol) |
Appearance | Likely crystalline solid | Typical for similar pyridine derivatives |
Solubility | Potentially soluble in polar organic solvents | Based on functional group analysis |
The amino and hydroxyl groups likely contribute to hydrogen bonding capabilities, while the methyl group enhances lipophilicity. These features would influence the compound's physical properties, including solubility profile and potential for intermolecular interactions.
Comparative Analysis with Structural Analogs
Structural Relatives
Several compounds bearing structural similarities to 2-Amino-6-methylpyridin-3-ol have been documented in scientific literature:
These structural relatives provide valuable context for understanding the potential properties and reactivity patterns of 2-Amino-6-methylpyridin-3-ol, although direct extrapolation requires caution due to the significant influence of substitution patterns on chemical behavior.
Reactivity Patterns
The reactivity of 2-Amino-6-methylpyridin-3-ol can be inferred, with appropriate caution, from studies on related compounds. For instance, research has shown that pyridin-2-amines can undergo hydroxylation at specific positions when exposed to certain bacterial enzymes. When pyridin-2-amine was incubated with Burkholderia sp. MAK1, the compound was entirely consumed and hydroxylated at position 5 . This suggests potential biological transformation pathways for 2-Amino-6-methylpyridin-3-ol, although the specific outcomes would depend on the influence of its particular substitution pattern.
Synthetic Approaches and Biological Transformations
Biological Transformations
Research on Burkholderia sp. MAK1 has demonstrated this bacterial strain's ability to hydroxylate various pyridine derivatives with high specificity . The conversion efficiency varies significantly depending on the substrate structure. For example:
These patterns suggest that 2-Amino-6-methylpyridin-3-ol might similarly participate in enzymatic transformations, although the specific outcomes would need experimental verification.
Research Gaps and Future Directions
Comprehensive Characterization
A fundamental research opportunity lies in the comprehensive characterization of 2-Amino-6-methylpyridin-3-ol, including:
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Full spectroscopic analysis (NMR, IR, MS)
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Crystallographic studies
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Detailed physical properties determination
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Thermodynamic stability assessment
Synthetic Methodology Development
The development of efficient, selective, and scalable synthetic routes specifically for 2-Amino-6-methylpyridin-3-ol represents an important research direction. Such methodologies would facilitate further studies on this compound and potentially reveal novel aspects of heterocyclic chemistry.
Biological Activity Screening
Systematic evaluation of 2-Amino-6-methylpyridin-3-ol for various biological activities would provide valuable insights into its potential applications. Screening against enzyme panels, microbial strains, and cellular assays would establish a foundation for understanding its biological relevance.
Structure-Activity Relationship Studies
Comparing the biological and chemical properties of 2-Amino-6-methylpyridin-3-ol with those of its structural analogs would contribute to understanding structure-activity relationships in this class of compounds. Such studies might reveal the influence of specific substitution patterns on activity profiles and guide further molecular design efforts.
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